molecular formula C22H25NO4 B1442414 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid CAS No. 1172579-62-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B1442414
CAS No.: 1172579-62-2
M. Wt: 367.4 g/mol
InChI Key: IMZRODMJJYKXHI-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) while retaining acid-labile side-chain protections . The compound features a 3,3-dimethylbutanoic acid backbone with a methyl substituent on the amino group, distinguishing it from simpler Fmoc-amino acids.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)23(4)21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,13H2,1-4H3,(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZRODMJJYKXHI-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid, commonly referred to as Fmoc-D-Met, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in various biochemical applications.

Chemical Structure and Properties

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.42 g/mol
  • CAS Number : 169566-81-8

The structural complexity of Fmoc-D-Met includes:

  • A fluorenylmethoxycarbonyl group that serves as a protective moiety.
  • A dimethylbutanoic acid backbone contributing to its hydrophobic characteristics.

The biological activity of Fmoc-D-Met is influenced by its structural components, which allow for interactions with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Cytotoxicity : Potential effects on cancer cell lines.
  • Antimicrobial Activity : Interaction with bacterial and fungal strains.

Research indicates that compounds similar to Fmoc-D-Met can inhibit key metabolic enzymes and influence cellular pathways related to apoptosis and cell cycle regulation .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antimicrobial Effects :
    • Fmoc-D-Met has shown promise in inhibiting the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Cytotoxicity Against Cancer Cells :
    • The compound has been tested against various cancer cell lines, revealing significant cytotoxic effects which suggest its potential as an anticancer agent .
  • Enzyme Inhibition :
    • Studies have indicated that Fmoc-D-Met may inhibit specific proteases involved in disease processes, highlighting its role in therapeutic applications .

Data Table: Biological Activities of Fmoc-D-Met

Activity TypeDescriptionReference
AntimicrobialInhibits growth of MRSA and other bacteria
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibits proteases linked to disease processes

Case Studies

  • Antimicrobial Study :
    • A study assessed the efficacy of Fmoc-D-Met against various pathogens. The results indicated a notable reduction in bacterial viability at specific concentrations, suggesting its potential use in developing new antibiotics .
  • Cancer Cell Line Testing :
    • Research involving multiple cancer cell lines revealed that Fmoc-D-Met induced apoptosis through mitochondrial pathways, leading to cell death in a dose-dependent manner. This study positions Fmoc-D-Met as a candidate for further development in cancer therapeutics .

Scientific Research Applications

The compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. The fluorenyl moiety is essential for enhancing cytotoxicity against tumor cells, making it a candidate for further development in cancer therapies .
  • Anti-inflammatory Effects : In vitro studies suggest that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid demonstrates anti-inflammatory properties by potentially inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity : Preliminary investigations suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress .

Antitumor Studies

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro, particularly in breast and colon cancer cell lines. The study emphasized the role of structural modifications in enhancing antitumor activity .

Inflammation Models

In animal models of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent in therapeutic applications .

Oxidative Stress Protection

Research into the antioxidant properties revealed that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its potential for protective applications in oxidative damage scenarios .

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3,3-dimethylbutanoic acid moiety increases hydrophobicity compared to hydroxy-methyl or thiophene-containing analogues .
  • Methoxy-oxo derivatives (e.g., CAS 2044710-58-7) introduce ester functionalities, altering reactivity in coupling reactions .

Physicochemical Properties

Solubility:

  • Hydrophobic side chains (e.g., o-tolyl, 3,3-dimethyl) reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for SPPS .
  • Hydroxy-methyl derivatives (CAS 1217603-41-2) exhibit improved solubility in aqueous-organic mixtures .

Pharmaceutical Development:

  • Fmoc-protected amino acids are critical in synthesizing HIV-1 entry inhibitors. For instance, derivatives like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid were key intermediates in antiviral candidate development .
  • Macrocyclic tetraoxazoles incorporating similar Fmoc-amino acids demonstrated G-quadruplex DNA stabilization, a mechanism relevant to anticancer therapies .

Preparation Methods

General Synthetic Strategy

The typical preparation method involves the reaction of the free amino acid, (S)-2-amino-3,3-dimethylbutanoic acid (a valine derivative), with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The base serves to neutralize the hydrochloric acid formed during the reaction and to promote nucleophilic attack of the amino group on the Fmoc-Cl.

  • Starting materials:

    • (S)-2-amino-3,3-dimethylbutanoic acid
    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
    • Base (commonly sodium carbonate or sodium bicarbonate)
  • Solvent: Typically aqueous-organic biphasic systems such as dioxane-water or tetrahydrofuran-water mixtures.

  • Reaction conditions:

    • Temperature: 0–25 °C (to control reaction rate and prevent side reactions)
    • Time: Several hours until completion monitored by TLC or HPLC
    • pH: Maintained slightly basic to favor amine nucleophilicity
  • Reaction:
    $$
    \text{(S)-2-amino-3,3-dimethylbutanoic acid} + \text{Fmoc-Cl} \xrightarrow[\text{base}]{\text{solvent, 0–25 °C}} \text{(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid}
    $$

Detailed Reaction Mechanism

  • The amino group of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing chloride ion.
  • The base scavenges the released HCl to prevent acid-catalyzed side reactions.
  • The Fmoc group is covalently attached to the nitrogen, protecting it from further reactions.

Purification and Yield

  • After reaction completion, the product is typically extracted into an organic solvent.
  • Purification is achieved by recrystallization or chromatographic techniques.
  • Yields are generally high (>80%) with purity reaching 95% or more in commercial preparations.

3 Industrial Production Methods

Industrial synthesis follows the same fundamental chemistry but is optimized for scale, efficiency, and purity:

  • Automated peptide synthesizers are employed to handle large-scale Fmoc protection reactions with precise control over reagent addition and temperature.
  • Use of continuous flow reactors can enhance reaction kinetics and reproducibility.
  • Industrial methods emphasize solvent recovery and waste minimization.
  • Quality control involves rigorous chromatographic and spectrometric analysis to ensure batch-to-batch consistency.

4 Data Table: Summary of Preparation Parameters

Parameter Typical Laboratory Scale Industrial Scale
Starting amino acid (S)-2-amino-3,3-dimethylbutanoic acid Same
Protecting reagent Fmoc-Cl Fmoc-Cl
Base Sodium carbonate or bicarbonate Same or stronger bases as needed
Solvent Dioxane-water or THF-water mixture Optimized solvent mixtures
Temperature 0–25 °C Controlled, often 15–25 °C
Reaction time Several hours Optimized for throughput
Purification method Recrystallization, chromatography Industrial chromatography, crystallization
Yield >80% >85%
Purity ≥95% ≥98%

5 Research Findings and Analytical Data

  • The Fmoc protection is highly selective for the amino group, leaving the carboxylic acid intact.
  • The bulky fluorenyl group enhances the stability of the protected amino acid, facilitating handling and storage.
  • The presence of the 3,3-dimethyl substitution in the amino acid backbone provides steric hindrance, which can influence peptide folding and synthesis efficiency.
  • Analytical characterization is routinely performed by NMR, mass spectrometry, and HPLC to confirm structure and purity.
  • The compound’s stereochemistry is preserved during the protection step, as confirmed by chiral HPLC and optical rotation measurements.

6 Summary

The preparation of this compound is primarily achieved by Fmoc protection of the corresponding amino acid using Fmoc-Cl under basic aqueous-organic conditions. This method is well-established, scalable, and yields a high-purity product essential for applications in peptide synthesis and pharmaceutical research. Industrial production adapts this chemistry with automation and process optimization to meet large-scale demands while maintaining product quality.

Q & A

Q. What is the role of the Fmoc group in the structure of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid, and how does it influence peptide synthesis methodologies?

The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The steric bulk of the Fmoc group and the dimethylbutanoic acid backbone may influence coupling efficiency and solubility in organic solvents like DCM or DMF. Researchers should optimize reaction times and coupling agents (e.g., HBTU/DIPEA) to mitigate steric hindrance .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on GHS classifications, the compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and may cause respiratory irritation (H335). Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety goggles, and fume hood use.
  • Storage: Tightly sealed containers in cool, ventilated areas away from incompatible materials (e.g., strong acids/bases) .
  • Spill Management: Use sand or vermiculite for containment, followed by disposal via authorized waste handlers .

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

Standard methods include:

  • HPLC-MS: To assess purity and confirm molecular weight.
  • NMR Spectroscopy: 1H/13C NMR for backbone and side-chain verification (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm).
  • FT-IR: Carbonyl stretches (~1700 cm⁻¹) for Fmoc and ester groups .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Coupling efficiency depends on steric hindrance from the dimethylbutanoic acid moiety. Strategies include:

  • Activation Reagents: Use HATU or COMU instead of HBTU for improved reactivity.
  • Solvent Systems: Incorporate additives like HOAt or Oxyma Pure to suppress racemization.
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 5–10 minutes at 50°C) while maintaining yields .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

Stability studies should assess:

  • Temperature: Long-term storage at –20°C in inert atmospheres to prevent Fmoc cleavage.
  • Humidity: Moisture-sensitive; use desiccants to avoid hydrolysis.
  • Degradation Analysis: LC-MS/MS to detect Fmoc-deprotected byproducts (e.g., free amine or dimethylbutanoic acid fragments) .

Q. How does the methylamino substitution in this compound affect its interaction with biological targets compared to non-methylated analogs?

The methyl group on the amino moiety enhances lipophilicity, potentially improving membrane permeability. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity shifts. For example, methylated analogs may show increased IC50 values against proteases due to steric interference .

Q. What synthetic routes are available for producing analogs of this compound with modified side chains?

Key methodologies include:

  • Side-Chain Functionalization: Mitsunobu reactions to introduce hydroxyl or thioether groups.
  • Fluorinated Derivatives: Electrophilic fluorination using Selectfluor®.
  • Table of Analogs:
Analog StructureModificationApplication
4-(Phenylthio)butanoic acid derivativeEnhanced redox activityAntioxidant peptide design
Difluorophenyl-substituted variantImproved metabolic stabilityProtease inhibitor development

Methodological Considerations

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., H302 vs. H315) may arise from batch-specific impurities. Mitigation steps:

  • Repurification: Recrystallization or flash chromatography.
  • Toxicity Assays: In vitro cell viability assays (e.g., MTT) to validate safety thresholds .

Q. What protocols are recommended for scaling up the synthesis of this compound while maintaining enantiomeric purity?

Large-scale synthesis requires:

  • Chiral Stationary Phases (CSP): Use preparative HPLC with amylose-based columns.
  • Process Monitoring: In-line FT-IR for real-time reaction tracking.
  • Crystallization Optimization: Solvent mixtures (e.g., EtOAc/heptane) to enhance yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.